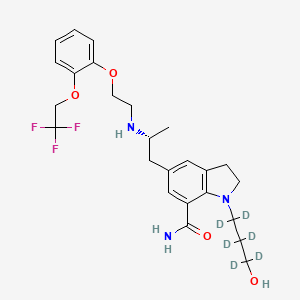
シロドシン-d6
説明
Silodosin-d6 is a deuterated form of Silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The deuterated version, Silodosin-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Silodosin due to its stable isotope labeling.
科学的研究の応用
Silodosin-d6 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Silodosin.
Biology: Employed in biological studies to understand the interaction of Silodosin with biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Industry: Utilized in the development of new formulations and drug delivery systems for Silodosin.
作用機序
Target of Action
Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .
Mode of Action
By blocking the alpha-1A adrenoceptor signaling pathway, Silodosin-d6 promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, Silodosin-d6 targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .
Biochemical Pathways
Silodosin-d6 affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .
Pharmacokinetics
It’s known that silodosin-d6 is administered orally .
Result of Action
The molecular and cellular effects of Silodosin-d6’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .
Action Environment
For instance, the presence of other medications can interact with Silodosin-d6, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .
生化学分析
Biochemical Properties
Silodosin-d6, like its parent compound Silodosin, binds to the α 1A subtype of α1-adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By binding to these receptors, Silodosin-d6 can influence biochemical reactions in these tissues.
Cellular Effects
Silodosin-d6’s primary cellular effect is the relaxation of smooth muscle in the lower urinary tract, which can alleviate symptoms of BPH . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Silodosin-d6 involves its high-affinity binding to α 1A -adrenoceptors . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Dosage Effects in Animal Models
In animal models, Silodosin has shown efficacy as a medical expulsive therapy for distal ureteral stones
Metabolic Pathways
Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of Silodosin is a glucuronide conjugate .
Transport and Distribution
Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites, with 33.5% via the urine and 54.9% via the feces .
Subcellular Localization
Silodosin is known to bind to α 1A -adrenoceptors, which are located on smooth muscle cells in the bladder neck, prostate, and prostatic urethra .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 involves multiple steps to ensure high optical purity and enantiomeric excess. One common method includes the separation of enantiomers from a racemic mixture using a protecting group and cyano or carbamoyl groups . The process typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired enantiomer.
Industrial Production Methods
Industrial production of Silodosin-d6 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the separation and purification steps. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product.
化学反応の分析
Types of Reactions
Silodosin-d6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
類似化合物との比較
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and androgenetic alopecia.
Dutasteride: Similar to Finasteride, used for BPH and hair loss.
Uniqueness
Silodosin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to Tamsulosin and Finasteride, Silodosin-d6 offers a higher selectivity for the alpha-1A adrenergic receptors, resulting in fewer cardiovascular side effects .
特性
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-JBAXCKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678731 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051374-52-7 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
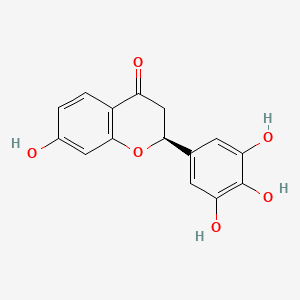
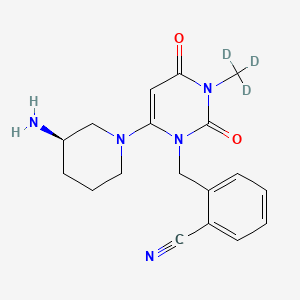
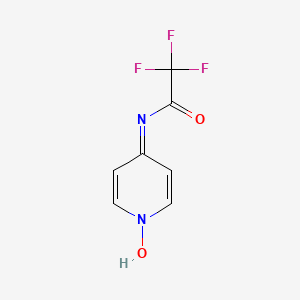
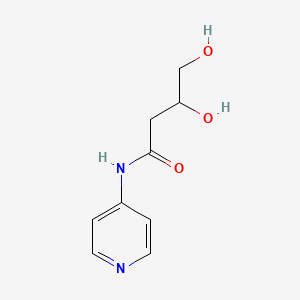
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)
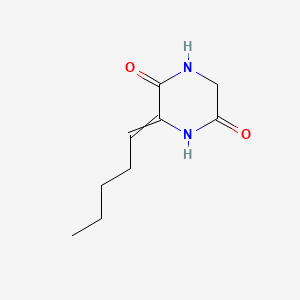
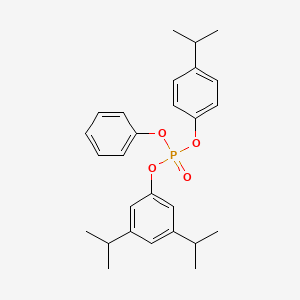
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
